molecular formula C18H14BrN3 B12891323 4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole CAS No. 88557-72-6

4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole

Cat. No.: B12891323
CAS No.: 88557-72-6
M. Wt: 352.2 g/mol
InChI Key: MJYXVFCMEJFIRQ-UHFFFAOYSA-N
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Description

4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine and a suitable aromatic compound.

    Alkyne Formation: The phenylbutynyl group can be synthesized through Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Triazole Ring Formation: The final step involves the cyclization of the intermediate compounds to form the triazole ring. This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into simpler ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can interact with metal ions or other functional groups, affecting the overall biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Another brominated aromatic compound with different functional groups.

    4-Bromobiphenyl: A simpler brominated biphenyl compound.

    4-Bromophenol: A brominated phenol with hydroxyl functionality.

Uniqueness

4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole is unique due to its combination of a triazole ring with bromophenyl and phenylbutynyl groups. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88557-72-6

Molecular Formula

C18H14BrN3

Molecular Weight

352.2 g/mol

IUPAC Name

4-[1-(4-bromophenyl)-1-phenylbut-3-ynyl]-1,2,4-triazole

InChI

InChI=1S/C18H14BrN3/c1-2-12-18(22-13-20-21-14-22,15-6-4-3-5-7-15)16-8-10-17(19)11-9-16/h1,3-11,13-14H,12H2

InChI Key

MJYXVFCMEJFIRQ-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)N3C=NN=C3

Origin of Product

United States

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